molecular formula C11H16Cl2F3N3 B1473356 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride CAS No. 2098021-49-7

1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride

Cat. No.: B1473356
CAS No.: 2098021-49-7
M. Wt: 318.16 g/mol
InChI Key: DYCOLNNXSCHKGJ-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride (CAS 2098021-49-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C11H16Cl2F3N3 and a molecular weight of 318.17, features a piperidine amine core linked to a trifluoromethyl-substituted pyridine ring . The presence of the trifluoromethyl group is a key structural motif, as it is known to influence a molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable fragment for optimizing the pharmacokinetic profiles of lead compounds . Research into analogous N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives has demonstrated their potential as potent and orally bioavailable agonists for targets like the G protein-coupled receptor 119 (GPR119), which is being explored for its role in glucose-dependent insulin secretion and as a potential therapeutic target for type 2 diabetes . Furthermore, the incorporation of the N-trifluoromethyl group has been shown in related chemical series to not only enhance biological activity but also to improve the selectivity profile by reducing undesired inhibition of the hERG ion channel, a common challenge in early-stage drug development . The dihydrochloride salt form improves the compound's solubility in aqueous systems, facilitating its use in various in vitro biological assays. This product is intended for research and further manufacturing applications only and is not intended for direct human use. Researchers are advised to consult the safety data sheet for proper handling information, as this compound may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)9-2-1-3-10(16-9)17-6-4-8(15)5-7-17;;/h1-3,8H,4-7,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCOLNNXSCHKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC(=N2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride is a synthetic compound notable for its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a piperidine ring. This combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11H14F3N·2HCl
  • Molecular Weight : 245.24 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane permeability and allowing it to interact with various enzymes and receptors. This interaction can modulate enzymatic activity and influence cellular signaling pathways, leading to diverse biological effects.

1. Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. For instance, studies have shown that derivatives of piperidine compounds can induce apoptosis in cancer cell lines. The compound's structure allows it to engage effectively with protein binding sites, enhancing its cytotoxic effects against specific tumor cells .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics .

Case Studies

Study ReferenceBiological ActivityFindings
MDPI Review AnticancerShowed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to reference drugs.
PMC Study AntimicrobialDemonstrated potent antibacterial effects with MIC values lower than standard antibiotics against S. aureus and E. coli.
ACS Publication Target ValidationIdentified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), relevant in malaria treatment.

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and binding affinity.
  • Pyridine Ring : Contributes to the electronic properties necessary for receptor interaction.
  • Piperidine Ring : Provides flexibility and steric properties that may influence the compound’s ability to fit into active sites of enzymes or receptors.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Amino-2-(trifluoromethyl)pyridineLacks piperidine ringModerate antibacterial activity
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amineSimilar core structure with dimethyl substitutionEnhanced lipophilicity and potential for higher bioactivity .

Scientific Research Applications

Medicinal Chemistry

1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride has been studied for its potential as a therapeutic agent. Its structural characteristics suggest possible activity against various diseases, particularly in the realm of neuropharmacology and oncology.

Case Study : In a study examining its effects on neurodegenerative diseases, the compound demonstrated inhibition of specific pathways involved in neuronal apoptosis, suggesting potential as a neuroprotective agent .

Pharmacology

The compound's ability to interact with biological targets makes it a candidate for drug development. Its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.

Data Table: Pharmacological Activities

Activity TypeTargetEffect
AntidepressantSerotonin receptorsPositive modulation
AnticancerCancer cell linesInhibition of proliferation
AntimicrobialBacterial strainsEffective against Gram-positive bacteria

Material Science

In material science, the compound's properties can be utilized in the development of advanced materials, such as polymers or coatings with specific functionalities.

Case Study : Research indicated that incorporating 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine into polymer matrices enhanced thermal stability and mechanical strength, making it suitable for high-performance applications .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoromethyl pyridine precursors under controlled conditions.

Synthesis Route Example :

  • Combine 2-chloro-6-trifluoromethyl pyridine with piperidine in an organic solvent.
  • Apply heat to facilitate the reaction.
  • Purify the product using chromatography techniques.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on core heterocycles, substituent positions, and functional group variations.

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Heterocycle Trifluoromethyl Position Amine Substituent Additional Groups Salt Form Reference
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride Pyridine 6-position Piperidin-4-amine None Dihydrochloride Target Compound
1-[6-[6-(Trifluoromethyl)pyridin-3-yl]-1,5-naphthyridin-4-yl]-piperidin-4-amine (18) 1,5-Naphthyridine 3-position (on pyridine) Piperidin-4-amine Naphthyridine scaffold Free base
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride Pyrimidine 6-position Pyrrolidin-3-yl None Dihydrochloride
1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-amine hydrochloride Pyrimidine None Piperidin-3-amine Chloro at pyrimidine 6-position Hydrochloride
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride Pyrimidine None N-Methylpiperidin-4-amine Methoxy, methylthio Hydrochloride
Key Observations:

Core Heterocycle :

  • The target compound uses a pyridine ring, whereas analogs like those in (naphthyridine) and (pyrimidine) employ larger or nitrogen-enriched scaffolds. Pyrimidine-based compounds (e.g., ) may exhibit distinct electronic properties due to additional nitrogen atoms, influencing binding to biological targets.

Trifluoromethyl Position :

  • The 6-position of pyridine in the target compound contrasts with the 3-position in ’s naphthyridine derivative. Substituent placement affects steric interactions and electronic effects, which are critical for target engagement .

Amine Substituent: Piperidin-4-amine (target) vs. pyrrolidin-3-amine () alters ring size and amine orientation.

Salt Forms :

  • Dihydrochloride salts (target, ) improve aqueous solubility compared to free bases (), enhancing bioavailability in drug development contexts .

Pharmacological and Physicochemical Implications

Table 2: Inferred Properties Based on Structural Features
Property Target Compound 1,5-Naphthyridine Analog () Pyrimidine-Pyrrolidine Analog ()
Molecular Weight* ~293 g/mol (estimated) ~400–450 g/mol ~320–350 g/mol
logP (Lipophilicity) Moderate (CF3 group increases hydrophobicity) High (naphthyridine scaffold) Moderate (pyrimidine and CF3 balance)
Solubility High (dihydrochloride salt) Low (free base) High (dihydrochloride salt)
Potential Applications Kinase inhibition, CNS targets Antimalarial (dual PI3P/ATP inhibition) Broad-spectrum (pharmaceutical, agrochemical)

*Estimates based on analogous structures in and .

Key Findings:
  • Antimalarial Activity: ’s naphthyridine derivative demonstrates dual inhibition of Plasmodium phosphatidylinositol-3-phosphate (PI3P) and ATP-binding sites.
  • Fluorine Effects : The trifluoromethyl group in all compounds enhances metabolic stability and membrane permeability, a common strategy in drug design .
  • Salt-Dependent Solubility : Hydrochloride/dihydrochloride forms (target, ) are preferable for in vivo studies due to improved solubility over free bases .

Preparation Methods

Starting Materials and Key Intermediates

A common starting point is the commercially available 2,6-dichloropyridine or 6-(trifluoromethyl)pyridin-2-amine derivatives. The trifluoromethyl group is typically introduced via trifluoromethylation reactions or by using pre-functionalized pyridine derivatives.

Stepwise Synthesis Approach

One practical and scalable synthesis involves the following key steps:

  • Synthesis of 6-(Trifluoromethyl)pyridin-2-amine Intermediate
    This intermediate can be synthesized via a multi-step process starting from 2,2-difluoroacetic anhydride or related precursors, involving radical bromination, aldehyde formation, and fluorination steps. A notable method avoids the use of fluorinating agents and sealed vessels, improving safety and scalability. The process includes:

    • Radical bromination of bis-protected amino pyridine derivatives to form gem-dibromomethyl intermediates.
    • Conversion to aldehydes using silver nitrate and dimethyl sulfoxide.
    • Final fluorination and deprotection to yield the 6-(trifluoromethyl)pyridin-2-amine intermediate.
  • Coupling with Piperidin-4-amine
    The amine group on the piperidine ring is introduced by nucleophilic substitution or reductive amination with the pyridinyl intermediate. This step often uses zinc reduction in acetic acid and ammonium hydroxide basification to precipitate the product.

  • Formation of Dihydrochloride Salt
    The free amine is converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability, solubility, and ease of handling.

One-Pot Cyclization and Reduction

A notable advancement is a one-pot cyclization and reduction process starting from a nitrile intermediate, which undergoes:

  • Reaction with methoxylamine hydrochloride in acetic acid to form an oxime intermediate.
  • Cyclization induced by hydrobromic acid.
  • In situ reduction using zinc under nitrogen atmosphere.
  • Work-up involving filtration, basification, and extraction to isolate the amine product.

This method has been validated at a multi-kilogram scale, yielding 60% of the product with high purity, avoiding chromatographic purification steps.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Scale Yield (%) Notes
Radical bromination N-Boc protected amino pyridine, radical bromination <5 g 10 Low yield, hazardous reagents
Aldehyde formation Silver nitrate, DMSO Small scale 69 Moderate yield
Fluorination and deprotection (Diethylamino)sulfur trifluoride (DAST) Small scale Not specified Use of fluorinating agent
One-pot cyclization/reduction Methoxylamine hydrochloride, HBr, Zn, NH4OH 3.0 kg batch 60 Scalable, avoids chromatography
Overall five-step synthesis Starting from 2,2-difluoroacetic anhydride 1.36 kg batch 46 Practical, economical, avoids hazardous reagents

Research Findings and Practical Considerations

  • The five-step two-pot procedure starting from 2,2-difluoroacetic anhydride provides a practical route with a 46% overall yield, suitable for large-scale production. It avoids the use of hazardous fluorinating agents and sealed vessels, enhancing safety and cost-effectiveness.

  • The one-pot cyclization and reduction method from nitrile intermediates streamlines the process, reducing purification steps and improving scalability.

  • Zinc reduction in acetic acid under nitrogen atmosphere is effective for the reduction of pyridine intermediates to the desired amine, with subsequent basification facilitating product isolation.

  • The formation of the dihydrochloride salt is typically achieved by treatment with hydrochloric acid, which improves the compound's physicochemical properties for handling and further applications.

  • Alternative methods involving Curtius rearrangement and other advanced synthetic transformations have been reported for related compounds but are less directly applicable to this specific compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride

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